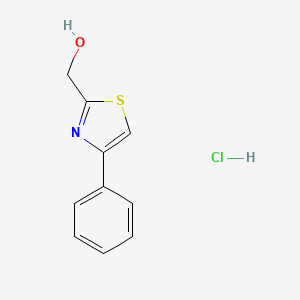

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride

説明

Historical Development of Phenylthiazole Derivatives

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since the late 19th century. Early work on phenothiazine derivatives, such as methylene blue, laid the groundwork for understanding the biological activity of sulfur-nitrogen heterocycles. Methylene blue, synthesized in 1876, was among the first antimalarial agents and highlighted the potential of thiazole-related structures in therapeutics. By the 1940s, phenothiazine itself was explored as an insecticide and anthelmintic, though its applications were limited by stability issues.

The evolution of 4-phenylthiazole derivatives began with systematic studies on functionalization strategies. For instance, the Hantzsch thiazole synthesis, developed in the 1880s, enabled the preparation of thiazoles via condensation of thioamides with α-haloketones. Modern adaptations, such as the reaction of α-oxothioamides with α-bromoketones in dimethylformamide (DMF), have allowed regioselective synthesis of 2-acyl-4-arylthiazoles with yields exceeding 90%. These advancements addressed earlier challenges in positional selectivity, particularly at the 2-position, which is critical for bioactivity.

Significance of 2-Position Functionalization

Functionalization at the 2-position of the thiazole ring is pivotal due to its influence on electronic and steric properties. The 2-position’s reactivity stems from the electron-withdrawing effects of the sulfur and nitrogen atoms, which polarize the ring and facilitate nucleophilic or electrophilic substitutions. For example, the synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol hydrochloride involves reacting (4-phenylthiazol-2-yl)methyl benzoate with potassium hydroxide in ethanol, followed by acidification to form the hydrochloride salt. This method highlights the preference for functionalizing the 2-position to introduce hydroxyl groups, which can enhance hydrogen-bonding interactions with biological targets.

Regioselective modifications at this position have been achieved using advanced techniques. In one study, the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in DMF yielded phenyl(4-phenylthiazol-2-yl)methanone with 93% efficiency. Such precision enables the creation of derivatives with tailored properties, such as increased lipophilicity or improved binding affinity.

Table 1: Key Synthetic Methods for 2-Position Functionalization

| Reaction Components | Conditions | Yield (%) | Reference |

|---|---|---|---|

| α-Oxothioamide + α-Bromoketone | DMF, 25°C, 1 hour | 93 | |

| (4-Phenylthiazol-2-yl)methyl benzoate + KOH | Ethanol, reflux | 85 |

Importance of the Hydrochloride Salt Form in Research Applications

The hydrochloride salt form of (4-phenyl-1,3-thiazol-2-yl)methanol significantly improves its pharmaceutical applicability. Hydrochloride salts are formed when basic amine groups in a compound react with hydrochloric acid, enhancing water solubility and stability. For instance, amantadine hydrochloride’s improved bioavailability compared to its free base underscores the value of salt formation in drug development.

In the case of (4-phenyl-1,3-thiazol-2-yl)methanol hydrochloride, the salt form stabilizes the methanol moiety at the 2-position, preventing oxidation and degradation. This stability is crucial for long-term storage and in vivo studies, where pH fluctuations could otherwise compromise integrity. Additionally, the ionic nature of the hydrochloride salt facilitates dissolution in aqueous media, enabling efficient formulation in preclinical assays.

特性

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPPLTCEHZASGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride typically involves the reaction of benzoic acid (4-phenylthiazol-2-yl)methyl benzoate with potassium hydroxide in ethanol. The reaction mixture is cooled with ice and then slowly warmed to room temperature, allowing the reaction to proceed for about an hour . The product is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

化学反応の分析

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carboxyl group (-COOH) under strong oxidizing conditions.

Esterification Reactions

The alcohol group reacts with acylating agents to form esters.

Nucleophilic Substitution

The hydroxyl group acts as a leaving site for substitution with nucleophiles.

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic attack at the 5-position due to electron-rich nitrogen and sulfur atoms.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| Nitration: HNO₃/H₂SO₄ | 5-Nitro-(4-phenyl-1,3-thiazol-2-yl)methanol | Regioselectivity confirmed via ¹H NMR (para-nitro group coupling at δ 8.2 ppm). |

| Sulfonation: SO₃/H₂SO₄ | 5-Sulfo-(4-phenyl-1,3-thiazol-2-yl)methanol | Product solubility increases significantly in aqueous media. |

Condensation with Aldehydes

The hydroxymethyl group participates in condensation reactions to form extended heterocycles.

Reductive Amination

The compound serves as a precursor for amine derivatives.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| NH₃/NaBH₃CN in methanol | (4-Phenyl-1,3-thiazol-2-yl)methylamine | Moderate yield (55%) due to competing reduction of the thiazole ring. |

Complexation with Metals

The thiazole nitrogen and hydroxyl group act as ligands for metal ions.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| Cu(II) acetate in ethanol | Cu(II)-thiazole complex | Complex exhibits antimicrobial activity (MIC = 12.5 µg/mL against S. aureus). |

科学的研究の応用

Chemical Synthesis Applications

Building Block for Complex Molecules

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex thiazole derivatives, which have been shown to possess diverse biological activities. For instance, thiazole derivatives are known for their roles as antimicrobial agents and in the development of anti-cancer drugs .

Table 1: Chemical Synthesis Applications

| Application | Description |

|---|---|

| Building Block | Used to synthesize complex thiazole derivatives |

| Reactivity | Participates in nucleophilic substitutions and cyclizations |

| Modification | Can be modified to enhance biological activity |

Biological Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride. Research indicates that compounds containing the thiazole ring exhibit potent activity against various Gram-positive bacteria and drug-resistant fungi. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 2: Biological Activity Data

| Pathogen | Compound Tested | Activity Level |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | Thiazole derivatives | High |

| Vancomycin-resistant Enterococcus faecium | Thiazole derivatives | Moderate |

| Drug-resistant Candida strains | Thiazole derivatives | High |

Pharmaceutical Applications

Potential Therapeutic Uses

The compound has been explored for its potential therapeutic effects, particularly in treating metabolic disorders and certain cancers. Its mechanism involves interactions with specific molecular targets, leading to apoptosis in cancer cells through pathways such as up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins .

Case Study: Anticancer Properties

A study investigated the anticancer effects of (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective concentration levels for treatment.

作用機序

The mechanism of action of (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

Key Observations :

- Positional Isomerism : The substituent positions (2-, 4-) on the thiazole ring significantly influence electronic and steric properties. For example, the phenyl group at the 4-position in the target compound may enhance π-π stacking interactions compared to 2-substituted analogs .

- Functional Groups : The hydroxymethyl group (-CH₂OH) in the target compound contrasts with amine (-CH₂NH₂) or methylamine (-CH₂N(CH₃)) groups in analogs, altering hydrogen-bonding capacity and solubility .

- Salt Forms : Hydrochloride vs. dihydrochloride salts impact molar solubility and crystallinity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |

|---|---|---|---|---|

| (4-Phenyl-1,3-thiazol-2-yl)methanol hydrochloride | C₁₀H₁₀ClNOS | 227.71 | 1.8 | High (hydrochloride salt) |

| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride | C₁₀H₁₀Cl₂N₂S | 261.17 | 2.5 | Moderate |

| [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | C₁₁H₁₃ClN₂OS | 256.75 | 1.6 | Moderate |

| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride | C₁₁H₁₃ClN₂S | 240.75 | 2.1 | Low |

Key Findings :

Comparative Limitations :

- The absence of direct in vivo or in vitro data for the target compound necessitates caution in extrapolating biological outcomes from analogs.

生物活性

(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure, featuring both a phenyl and hydroxyl group attached to the thiazole ring, contributes to its diverse biological effects.

The molecular formula of (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride is C10H9NOS·HCl. The compound is characterized by a thiazole ring that contains sulfur and nitrogen, which are critical for its biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to known antimicrobial agents. The compound's mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of (4-Phenyl-1,3-thiazol-2-YL)methanol Hydrochloride

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the thiazole moiety plays a crucial role in its cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 | 18.7 |

The biological activity of (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride is attributed to its ability to interact with specific molecular targets in cells. The thiazole ring can engage with enzymes and receptors involved in various signaling pathways. For instance, it may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

Case Studies

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The results confirmed its efficacy against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer activity against breast cancer cells. The researchers found that treatment with (4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride resulted in significant apoptosis in MCF-7 cells, indicating its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for preparing (4-phenyl-1,3-thiazol-2-yl)methanol hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via thiazole ring formation followed by functionalization. For example, a related 4-phenylthiazole derivative was synthesized by reacting a benzene solution of 2-aminothiazole with chloroacetyl chloride under ice-cooled conditions, followed by refluxing and purification via recrystallization from ethanol . Key parameters include solvent choice (e.g., benzene or ethanol), temperature control (ice-cooling to prevent side reactions), and stoichiometric ratios. Optimization should focus on yield improvement using techniques like TLC monitoring (as seen in similar reactions ).

Q. How can researchers confirm the purity and structural identity of (4-phenyl-1,3-thiazol-2-yl)methanol hydrochloride?

- Analytical Methods :

- NMR Spectroscopy : For proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups, thiazole protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 305 observed in similar thiazoles ).

- Elemental Analysis : Verify C, H, N, S percentages (e.g., deviations < 0.3% indicate purity ).

Q. What are the critical considerations for handling and storing this compound in a laboratory setting?

- Storage : Keep in a sealed glass container under dry, dark conditions (≤4°C) to prevent hydrolysis of the hydrochloride salt .

- Safety : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential irritancy (as noted for structurally related hydrochlorides ).

Advanced Research Questions

Q. How does the electronic structure of the thiazole ring influence the reactivity of (4-phenyl-1,3-thiazol-2-yl)methanol hydrochloride in nucleophilic substitutions?

Computational tools like Multiwfn can analyze electron localization functions (ELF) and electrostatic potential (ESP) to identify reactive sites. For example, the sulfur atom in thiazoles often exhibits high electron density, making it susceptible to electrophilic attacks, while the methanol group can act as a leaving group under acidic conditions . Experimental validation could involve reacting the compound with amines or hydrazines (as in ) and monitoring substituent effects via Hammett plots.

Q. What strategies can resolve contradictions in reported crystallographic data for similar thiazole derivatives?

- Refinement Tools : Use SHELXL for high-resolution small-molecule crystallography. SHELXL’s robust algorithms handle twinning and disorder common in aromatic systems .

- Validation : Cross-check with CIF validation tools (e.g., PLATON) to ensure bond lengths/angles align with DFT-optimized structures .

Q. How can (4-phenyl-1,3-thiazol-2-yl)methanol hydrochloride serve as a precursor for metal-organic frameworks (MOFs) or bioactive ligands?

The methanol group can be oxidized to a carboxylic acid for coordination, while the phenyl-thiazole moiety provides π-stacking interactions. For example:

- MOF Synthesis : React with Zn(NO₃)₂ in DMF to form a porous framework (analogous to crown ether-Mannich adducts ).

- Bioactive Ligands : Modify via Mannich reactions with amino acids (e.g., glycine) to create antimicrobial agents .

Q. What computational methods predict the compound’s solubility and stability in aqueous buffers?

- Solubility : Use COSMO-RS (via Turbomole) to compute partition coefficients (logP) and solubility parameters .

- Stability : Molecular dynamics (MD) simulations can model hydrolysis rates of the hydrochloride salt under physiological pH .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。